3-(2-Iodoethoxy)prop-1-yne
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Overview
Description
3-(2-Iodoethoxy)prop-1-yne is an organic compound with the molecular formula C5H7IO. It is characterized by the presence of an iodine atom attached to an ethoxy group, which is further connected to a prop-1-yne moiety. This compound is known for its utility in various chemical reactions, particularly in the field of organic synthesis.
Mechanism of Action
Target of Action
The primary target of 3-(2-Iodoethoxy)prop-1-yne is the azide group in a biochemical context . This compound is a crosslinker that can be used in copper-catalyzed azide-alkyne Click Chemistry . The iodine (I) acts as a good leaving group for nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as Click Chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together . In this case, this compound forms a stable triazole linkage with azides .
Result of Action
The result of the action of this compound is the formation of a stable triazole linkage with azides . This can have various molecular and cellular effects depending on the specific context and the azides involved.
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature, pH, and the presence of other substances can affect the efficiency of the Click Chemistry reactions in which it participates . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Iodoethoxy)prop-1-yne typically involves the reaction of propargyl alcohol with iodine in the presence of a base. The reaction proceeds through the formation of an intermediate, which subsequently undergoes nucleophilic substitution to yield the desired product. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodoethoxy)prop-1-yne undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom serves as a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Click Chemistry: It can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form stable triazole linkages.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate in a mixture of water and tert-butanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of azides, thiocyanates, or other substituted products.
Click Chemistry: Formation of 1,2,3-triazoles.
Oxidation and Reduction: Formation of corresponding alcohols, ketones, or alkanes.
Scientific Research Applications
3-(2-Iodoethoxy)prop-1-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
3-(2-Bromoethoxy)prop-1-yne: Similar structure but with a bromine atom instead of iodine.
3-(2-Chloroethoxy)prop-1-yne: Similar structure but with a chlorine atom instead of iodine.
3-(2-Fluoroethoxy)prop-1-yne: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
3-(2-Iodoethoxy)prop-1-yne is unique due to the presence of the iodine atom, which is a better leaving group compared to bromine, chlorine, and fluorine. This makes it more reactive in nucleophilic substitution reactions and enhances its utility in various synthetic applications.
Properties
IUPAC Name |
3-(2-iodoethoxy)prop-1-yne |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7IO/c1-2-4-7-5-3-6/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIHFSORRRKZHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCI |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164118-56-3 |
Source
|
Record name | 3-(2-iodoethoxy)prop-1-yne | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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